3-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-6-fluoro-1-benzothiophene-2-carboxamide
Description
The compound 3-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-6-fluoro-1-benzothiophene-2-carboxamide is a heterocyclic molecule featuring a benzothiophene core substituted with chloro and fluoro groups at positions 3 and 6, respectively. The carboxamide group links the benzothiophene moiety to a 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl scaffold. Key molecular properties include:
Properties
IUPAC Name |
3-chloro-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-6-fluoro-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClFN3O2S/c1-11-17(20(27)25(24(11)2)13-6-4-3-5-7-13)23-19(26)18-16(21)14-9-8-12(22)10-15(14)28-18/h3-10H,1-2H3,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AECWTWQCYNLRRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=C(C4=C(S3)C=C(C=C4)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClFN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Benzothiophene Core
The benzothiophene scaffold is synthesized via Friedel-Crafts acylation followed by chlorination and fluorination. A representative protocol involves:
Acyl Chloride Formation
The carboxylic acid is treated with thionyl chloride (SOCl₂) under reflux to generate the corresponding acyl chloride:
$$
\text{C}8\text{H}3\text{ClFOS} + \text{SOCl}2 \xrightarrow{\Delta} \text{C}8\text{H}2\text{ClFOSCl} + \text{SO}2 + \text{HCl}
$$
Key Parameters :
Synthesis of 1,5-Dimethyl-3-Oxo-2-Phenyl-2,3-Dihydro-1H-Pyrazol-4-Amine
Condensation of Pentane-2,4-Dione and Phenylhydrazine
The pyrazolone ring is constructed via Knorr pyrazole synthesis:
- Equimolar amounts of pentane-2,4-dione and phenylhydrazine are condensed in ethanol under acidic catalysis (HCl).
- The intermediate hydrazone undergoes cyclization upon heating to form 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-amine.
Reaction Conditions :
Amide Coupling Reaction
Nucleophilic Acyl Substitution
The final step involves reacting the acyl chloride with the pyrazol-4-amine in the presence of triethylamine (Et₃N):
$$
\text{C}8\text{H}2\text{ClFOSCl} + \text{C}{11}\text{H}{13}\text{N}3\text{O} \xrightarrow{\text{Et}3\text{N}} \text{C}{19}\text{H}{15}\text{ClFN}3\text{O}2\text{S} + \text{HCl}
$$
Optimized Protocol :
- Solvent System : Toluene/dimethoxyethane (3:1 v/v)
- Base : Triethylamine (1.2 equiv)
- Temperature : Reflux (110°C)
- Duration : 24 hours
- Workup :
- Cool to room temperature
- Filter precipitate
- Wash with 5% HCl and water
- Recrystallize from ethanol/ethyl acetate (4:1)
- Yield : 68–72%
Table 1: Comparative Analysis of Solvent Systems
| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|---|
| Toluene | Et₃N | 110 | 24 | 68 | 98.2 |
| DMF | Et₃N | 100 | 18 | 65 | 97.5 |
| Dimethoxyethane | Et₃N | 110 | 24 | 72 | 98.8 |
| Benzene | Pyridine | 80 | 12 | 60 | 96.0 |
Analytical Characterization
Spectroscopic Data
FT-IR (KBr) :
¹H NMR (400 MHz, DMSO-d₆) :
¹³C NMR (100 MHz, DMSO-d₆) :
Mechanistic Insights and Side Reactions
Competing Hydrolysis of Acyl Chloride
In aqueous conditions, the acyl chloride intermediate undergoes hydrolysis to the carboxylic acid, reducing yield. Anhydrous solvents and inert atmospheres mitigate this.
Steric Hindrance in Pyrazol-4-Amine
The 1,5-dimethyl and 2-phenyl substituents on the pyrazole ring introduce steric bulk, necessitating prolonged reflux to achieve complete coupling.
Industrial-Scale Considerations
Catalytic Alternatives
Replacing Et₃N with polymer-supported bases (e.g., PS-DMAP) improves recyclability and reduces waste.
Green Solvent Screening
Cyclopentyl methyl ether (CPME) demonstrates comparable efficacy to toluene with lower toxicity.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-6-fluoro-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated compounds.
Scientific Research Applications
The compound 3-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-6-fluoro-1-benzothiophene-2-carboxamide has garnered attention in scientific research due to its potential applications in various fields, particularly in medicinal chemistry. This article explores its applications, synthesizing methods, biological activities, and relevant case studies.
Anticancer Activity
Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. The compound has been evaluated for its efficacy against various cancer cell lines. In vitro studies suggest that it may inhibit tumor growth by inducing apoptosis in cancer cells through the modulation of specific signaling pathways .
Anti-inflammatory Properties
The compound has shown promise as an anti-inflammatory agent. In silico molecular docking studies suggest that it can act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response . This property makes it a candidate for further development in treating conditions characterized by inflammation.
Antimicrobial Activity
Preliminary studies have indicated that the compound possesses antimicrobial properties against a range of bacteria and fungi. Its effectiveness against resistant strains of pathogens could be significant in addressing antibiotic resistance issues .
Neurological Applications
Some studies have suggested potential neuroprotective effects of pyrazole derivatives, including this compound. Its ability to cross the blood-brain barrier may make it useful in treating neurodegenerative diseases, though more research is needed to confirm these effects .
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry demonstrated that a related pyrazole derivative exhibited significant cytotoxicity against breast cancer cell lines. The study highlighted the importance of substituent variations on the pyrazole ring for enhancing anticancer activity .
Case Study 2: Anti-inflammatory Mechanism
In another study, researchers utilized molecular docking techniques to assess the binding affinity of this compound to 5-LOX. The results indicated strong binding interactions, suggesting its potential as a therapeutic agent for inflammatory diseases .
Case Study 3: Antimicrobial Testing
A recent investigation assessed the antimicrobial properties of various pyrazole derivatives, including this compound, against clinical isolates of resistant bacteria. The findings revealed promising results, warranting further exploration into its development as an antimicrobial agent .
Mechanism of Action
The mechanism of action of 3-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-6-fluoro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Affecting Gene Expression: Altering the expression of genes involved in various physiological functions.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Observations
Benzothiophene’s aromaticity may enhance π-π stacking compared to benzamide.
Substituent Effects :
- The chloro and fluoro groups in the target compound may improve metabolic stability and electronegativity compared to analogs lacking these substituents (e.g., ).
- The tetrahydro modification in reduces aromaticity, possibly increasing solubility but decreasing planar interactions.
Molecular Weight and Functional Groups :
- All analogs fall within a narrow molecular weight range (400–530 g/mol), suggesting similar bioavailability profiles.
- The thiourea linkage in versus the carboxamide in the target compound may influence metal coordination (as seen in ’s metal complexes) and hydrogen-bonding patterns .
Implications of Structural Differences
- Coordination Chemistry : The thiourea group in facilitates metal complex formation, whereas the target compound’s carboxamide may limit such interactions unless deprotonated .
- Hydrogen Bonding : The pyrazolone and carboxamide groups in the target compound likely form robust hydrogen-bonding networks, as suggested by graph-set analysis principles .
- Bioactivity Hypotheses: The fluorine substituent in the target compound could enhance membrane permeability compared to non-fluorinated analogs like , though experimental validation is needed.
Biological Activity
3-Chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-6-fluoro-1-benzothiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, characterization, and various biological evaluations, including anti-inflammatory, antibacterial, and enzyme inhibitory properties.
The compound has the following chemical characteristics:
- Molecular Formula : CHClNOS
- Molecular Weight : 397.878 g/mol
- Density : 1.5 ± 0.1 g/cm³
- LogP : 2.83
Synthesis and Characterization
Synthesis of this compound generally involves multi-step organic reactions, often starting from simpler pyrazole derivatives. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are utilized to confirm the structure and purity of the synthesized compound.
1. Anti-inflammatory Activity
Research indicates that compounds with similar structures exhibit significant anti-inflammatory effects. The compound was evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation.
| Compound | IC50 (μM) | COX Selectivity |
|---|---|---|
| 3-Chloro-N-(...) | 0.52 | High |
| Celecoxib | 0.78 | Moderate |
In vivo studies demonstrated that the compound exhibited a percentage inhibition of inflammation comparable to established anti-inflammatory drugs like Celecoxib .
2. Antibacterial Activity
The antibacterial potential was assessed against several strains of bacteria. The compound showed promising results, particularly against Gram-positive bacteria.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
The results suggest that the compound may serve as a lead structure for developing new antibacterial agents .
3. Enzyme Inhibition
The biological evaluation included testing for inhibition against various enzymes:
- Alkaline Phosphatase : The compound demonstrated notable inhibitory activity against human recombinant alkaline phosphatases.
| Enzyme Type | Inhibition (%) |
|---|---|
| h-TNAP | 75 |
| h-IAP | 68 |
This suggests potential applications in conditions where alkaline phosphatase levels are dysregulated .
Case Studies
Several studies have highlighted the efficacy of similar compounds in treating diseases linked to inflammation and bacterial infections:
- Case Study on COX Inhibition : A study compared various pyrazole derivatives, revealing that modifications significantly enhanced COX-II selectivity and reduced ulcerogenic effects compared to traditional NSAIDs .
- Antibacterial Efficacy : Another research focused on structurally related compounds that showed effective inhibition against resistant bacterial strains, emphasizing the need for novel antibiotics in clinical settings .
Q & A
Q. How can hybrid computational-experimental workflows accelerate derivative screening?
- Methodology : Combine virtual screening (e.g., pharmacophore modeling with Schrödinger) with high-throughput synthesis (automated liquid handlers). Prioritize derivatives with predicted logP < 5 and polar surface area < 140 Ų for solubility. Validate top candidates via SPR and cytotoxicity assays .
Tables for Critical Comparisons
| Structural Feature | Impact on Bioactivity | Evidence |
|---|---|---|
| Chloro substituent (C-3) | Enhances electrophilic reactivity; improves antimicrobial potency | |
| Fluoro substituent (C-6) | Increases metabolic stability via reduced CYP450 interactions | |
| Pyrazole ring | Facilitates hydrogen bonding with kinase ATP pockets |
| Synthetic Parameter | Optimal Condition | Yield |
|---|---|---|
| Solvent | Dichloromethane | 72–85% |
| Temperature | 273 K | Max. purity |
| Catalyst (EDC·HCl) | 1.2 equiv. | 78% |
| Crystallization method | Slow evaporation (CH₂Cl₂) | Needle-shaped crystals |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
